Ethylene glycol diallyl ether

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

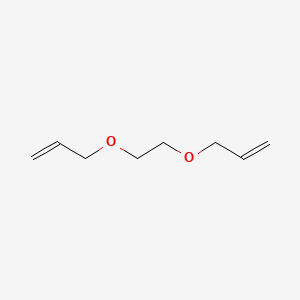

Structure

3D Structure

Properties

IUPAC Name |

3-(2-prop-2-enoxyethoxy)prop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-3-5-9-7-8-10-6-4-2/h3-4H,1-2,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CARNFEUGBMWTON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOCCOCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

59788-01-1 | |

| Record name | Poly(ethylene glycol) diallyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59788-01-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2064733 | |

| Record name | Ethylene glycol diallyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2064733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7529-27-3, 59788-01-1 | |

| Record name | Ethylene glycol diallyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7529-27-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propene, 3,3'-(1,2-ethanediylbis(oxy))bis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007529273 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propene, 3,3'-[1,2-ethanediylbis(oxy)]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethylene glycol diallyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2064733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3'-[1,2-ethanediylbis(oxy)]dipropene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.539 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Polyethylene glycol diallylether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Ethylene glycol diallyl ether chemical properties

An In-depth Technical Guide to the Chemical Properties of Ethylene Glycol Diallyl Ether

This guide provides a comprehensive technical overview of the chemical properties, reactivity, and handling of this compound. It is intended for researchers, scientists, and drug development professionals who utilize bifunctional monomers and crosslinking agents in their work. The content herein synthesizes key data from established chemical databases and scientific literature to offer field-proven insights into the molecule's behavior and application.

Introduction and Molecular Overview

This compound (EGDADE) is a bifunctional organic compound featuring a central hydrophilic ethylene glycol core flanked by two reactive allyl ether groups. This unique structure makes it a valuable monomer and crosslinking agent in polymer chemistry. The ether linkages provide flexibility and chemical stability to the backbone, while the terminal allyl groups serve as versatile handles for a wide array of chemical transformations, including polymerization and "click" chemistry reactions.

This guide will elucidate the fundamental physicochemical properties of EGDADE, delve into its characteristic reactivity, outline its synthesis and applications, and provide essential protocols for its safe handling and characterization. Understanding these core properties is paramount for its effective implementation in the design of novel polymers, hydrogels, and bioconjugates.

Molecular Structure

The structure consists of a 1,2-ethanediyl diether with two 2-propen-1-yl substituents.

Caption: Chemical Structure of this compound.

Compound Identification and Physicochemical Properties

Accurate identification and understanding of physical properties are critical for experimental design, reaction monitoring, and safety assessments.

Table 1: Compound Identifiers

| Identifier | Value |

| IUPAC Name | 3-(2-prop-2-enoxyethoxy)prop-1-ene[1] |

| CAS Number | 7529-27-3[1] |

| Molecular Formula | C₈H₁₄O₂[1] |

| Molecular Weight | 142.20 g/mol [1] |

| Canonical SMILES | C=CCOCCOCC=C[1] |

| InChI Key | CARNFEUGBMWTON-UHFFFAOYSA-N[1] |

| Synonyms | 1,2-Bis(allyloxy)ethane, 1-Propene, 3,3'-[1,2-ethanediylbis(oxy)]bis-[1][2] |

Table 2: Physicochemical and Thermodynamic Properties

| Property | Value | Unit | Source |

| Physical State | Liquid | - | [3] |

| Boiling Point | 35-37 (at 1 mmHg) | °C | [4] |

| Boiling Point (Predicted) | 420.64 (147.49 °C) | K | [2] |

| Flash Point | 50.5 | °C | [4] |

| Density | 0.869 | g/cm³ | [4] |

| Melting Point (Predicted) | 220.86 (-52.29 °C) | K | [2] |

| Water Solubility (Predicted) | -1.05 | log(mol/L) | [2] |

| logP (Predicted) | 1.392 | - | [2] |

| Enthalpy of Vaporization (Predicted) | 36.88 | kJ/mol | [2] |

| Enthalpy of Formation (Gas, Predicted) | -222.03 | kJ/mol | [2] |

Spectroscopic Profile

While actual spectra should be acquired for sample verification, the expected spectroscopic features provide a basis for structural confirmation.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the vinyl protons (δ ≈ 5.1-6.0 ppm), the allylic methylene protons adjacent to the oxygen (δ ≈ 4.0 ppm), and the central ethylene glycol methylene protons (δ ≈ 3.6 ppm).

-

¹³C NMR: The carbon spectrum will display signals corresponding to the sp² carbons of the double bond (≈ 117 and 134 ppm) and the sp³ carbons of the ether backbone (≈ 69 and 72 ppm).[1]

-

Infrared (IR) Spectroscopy: Key vibrational modes include a C=C stretch for the allyl group (≈ 1645 cm⁻¹), C-H stretches for both sp² and sp³ carbons (≈ 3080 cm⁻¹ and 2850-2950 cm⁻¹, respectively), and a strong C-O-C ether stretch (≈ 1100 cm⁻¹).[1]

-

Mass Spectrometry (MS): Electron ionization MS will show the molecular ion peak (m/z = 142.1) and characteristic fragmentation patterns resulting from cleavage of the ether bonds and allyl groups.[1][5]

Chemical Reactivity and Key Transformations

The reactivity of EGDADE is dominated by its two terminal allyl groups and the stability of its ether linkages. This dual nature allows it to be a highly versatile building block.

Reactions of the Allyl Groups

The electron-rich carbon-carbon double bonds are the primary sites of reactivity.

EGDADE can undergo polymerization through its bifunctional allyl groups. This typically proceeds via free-radical or cationic mechanisms, leading to the formation of cross-linked polymer networks. This property is fundamental to its use as a crosslinking agent to impart specific mechanical properties to materials.[6]

Caption: Workflow for EGDADE Free-Radical Polymerization.

A highly efficient and specific reaction for functionalizing EGDADE is the thiol-ene reaction. Under UV initiation or thermal conditions with a radical initiator, a thiol (R-SH) adds across the allyl double bond. This reaction exhibits "click" chemistry characteristics, such as high yields, stereospecificity, and tolerance of various functional groups. This makes it an ideal method for conjugating biomolecules or other functional moieties to a PEG-like backbone.

Caption: Radical-mediated Thiol-Ene Reaction on an Allyl Group.

The allyl groups can undergo hydroformylation, a process that adds a formyl group (-CHO) and a hydrogen atom across the double bond.[7] This reaction, typically catalyzed by cobalt or rhodium complexes, converts the terminal alkenes into aldehydes, which are valuable synthetic intermediates for producing alcohols, acids, or amines.[7][8]

Reactivity of the Ether Linkages

While generally stable, the ether linkages in EGDADE have one critical reactivity pathway that must be managed.

Like many ethers, EGDADE is susceptible to autoxidation in the presence of air (oxygen) to form unstable and potentially explosive peroxides.[9][10] This is a significant safety hazard, particularly upon concentration of the material through distillation or evaporation. The reaction is initiated by light or heat and proceeds via a free-radical mechanism at the carbon atom adjacent to the ether oxygen.

Caption: Mechanism of Hydroperoxide Formation in Ethers.

Causality: The stability of the α-carbon radical intermediate drives this reaction. Consequently, proper storage and handling are not merely recommendations but are integral to the safe use of this chemical.

Synthesis

The most common laboratory and industrial synthesis of EGDADE is a variation of the Williamson ether synthesis. This involves the reaction of ethylene glycol with an allyl halide (e.g., allyl chloride or allyl bromide) under basic conditions.

Caption: Synthesis of EGDADE via Williamson Ether Synthesis.

Applications in Research and Development

The unique chemical properties of EGDADE enable its use in several advanced applications:

-

Hydrogel Formation: Its ability to form cross-linked networks makes it an excellent candidate for creating hydrogels for drug delivery, tissue engineering, and biomedical devices.[6]

-

Functional Polymers: EGDADE can be copolymerized with other monomers, such as ethylene oxide, to create multi-functional poly(ethylene glycol) (PEG) derivatives.[11] These polymers possess multiple sites for bioconjugation, increasing the loading capacity for drugs or targeting ligands compared to traditional linear PEG.

-

Coatings and Resins: As a crosslinking agent, it is used to enhance the properties of UV-curable coatings and resins, improving their hardness, chemical resistance, and thermal stability.[12]

Safety, Handling, and Experimental Protocols

Hazard Profile

EGDADE is a combustible liquid and causes skin irritation. Appropriate safety precautions are mandatory.

-

Hazards: Combustible liquid, skin irritant.

-

Precautions: Keep away from heat, sparks, and open flames. Wash skin thoroughly after handling. Wear protective gloves, clothing, and eye/face protection. Store in a well-ventilated place.[4]

Protocol: Peroxide Detection and Removal

This protocol is a self-validating system for ensuring the safety of EGDADE before use, especially before heating or distillation.

Objective: To detect and remove potentially hazardous peroxide impurities from this compound.

Materials:

-

This compound sample

-

Potassium iodide (KI) solution (10% w/v, freshly prepared) or commercial peroxide test strips

-

Starch solution (1% w/v, optional, as indicator)

-

Acetic acid

-

Deionized water

-

Activated alumina or a column packed with a suitable reducing agent (e.g., ferrous sulfate)

-

Glassware: test tube, beaker, separatory funnel

Step-by-Step Methodology:

Part A: Peroxide Detection

-

Sample Preparation: Place 1-2 mL of the EGDADE sample into a clean glass test tube.

-

Acidification: Add 1 mL of glacial acetic acid.

-

Reagent Addition: Add 1-2 mL of the freshly prepared 10% KI solution. Rationale: Peroxides will oxidize the iodide (I⁻) from KI to iodine (I₂).

-

Observation: Stopper the tube and shake for 1 minute. Let the phases separate.

-

Interpretation:

-

Negative Result: A colorless or pale yellow aqueous layer indicates an absence or very low level of peroxides. The material is safe for use.

-

Positive Result: The formation of a yellow-to-dark brown color in the aqueous layer indicates the presence of iodine (I₂), and therefore peroxides. The intensity of the color correlates with the peroxide concentration. Addition of a few drops of starch solution will result in a deep blue-black color if iodine is present, confirming the result.

-

-

Validation: If using test strips, dip the strip into the EGDADE sample and compare the resulting color to the chart provided by the manufacturer.

Part B: Peroxide Removal (if detected)

-

Method Choice: For moderate levels of peroxides, purification via an activated alumina column is effective. Rationale: Activated alumina adsorbs the polar hydroperoxides.

-

Column Preparation: Prepare a chromatography column with a slurry of activated basic alumina in a non-polar solvent (e.g., hexane).

-

Purification: Pass the EGDADE sample through the column, collecting the eluent.

-

Re-testing: Re-test the purified eluent for peroxides using the detection method in Part A. Repeat the purification if necessary.

-

Storage: Add a radical inhibitor (e.g., BHT) to the purified ether and store it in a tightly sealed, opaque container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dark place.[9]

Conclusion

This compound is a versatile chemical endowed with a unique combination of a flexible, hydrophilic backbone and two highly reactive allyl functional groups. Its properties facilitate a range of chemical transformations, from polymerization to high-efficiency thiol-ene coupling, making it a valuable component in the synthesis of advanced materials for biomedical and industrial applications. However, its utility is paired with the inherent hazard of peroxide formation, a characteristic of ethers that demands rigorous adherence to safety and handling protocols. By understanding the causality behind its reactivity and implementing self-validating safety checks, researchers can fully and safely exploit the potential of this important bifunctional monomer.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24151, this compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12375, Ethylene glycol diethyl ether. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of this compound (CAS 7529-27-3). Retrieved from [Link]

-

ResearchGate. (2014). Technological aspects of synthesis of poly(ethylene glycol) mono-1-propenyl ether monomers. Retrieved from [Link]

-

Lambermont-Thijs, H. M. L., et al. (2015). Polymerization of Ethylene Oxide, Propylene Oxide, and Other Alkylene Oxides: Synthesis, Novel Polymer Architectures, and Bioconjugation. Chemical Reviews, 116(4), 1845-1941. Retrieved from [Link]

- Google Patents. (n.d.). US4496781A - Process for the production of ethylene glycol through the hydroformylation of glycol aldehyde.

-

National Institute of Standards and Technology. (n.d.). This compound in NIST WebBook. Retrieved from [Link]

-

ResearchGate. (1987). Study of photopolymers, 15. Polymerization of ethylene glycol divinyl ether and photocrosslinking reaction of its polymer. Retrieved from [Link]

- Google Patents. (n.d.). CN103113231A - Synthetic method of diallyl diethylene glycol carbonate.

-

New Jersey Department of Health. (2005). Hazard Substance Fact Sheet: Ethylene Glycol Diethyl Ether. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11194, Diallyl ether. Retrieved from [Link]

-

Wikipedia. (n.d.). Hydroformylation. Retrieved from [Link]

-

NASA Technical Reports Server. (1981). A mass spectrometric investigation of the thermal oxidative reactivity of ethylene glycol. Retrieved from [Link]

-

Frey Research Group. (n.d.). Multi-Functional Poly(ethylene glycol). Retrieved from [Link]

Sources

- 1. This compound | C8H14O2 | CID 24151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound (CAS 7529-27-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. Ethylene glycol diethyl ether | C6H14O2 | CID 12375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. This compound [webbook.nist.gov]

- 6. Polymerization and application of Di(ethylene glycol) vinyl ether_Chemicalbook [chemicalbook.com]

- 7. Hydroformylation - Wikipedia [en.wikipedia.org]

- 8. US4496781A - Process for the production of ethylene glycol through the hydroformylation of glycol aldehyde - Google Patents [patents.google.com]

- 9. fishersci.com [fishersci.com]

- 10. Diallyl ether | C6H10O | CID 11194 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Multi-Functional Poly(ethylene glycol) | Frey Research Group [ak-frey.chemie.uni-mainz.de]

- 12. researchgate.net [researchgate.net]

N-Boc-3-Piperidone (CAS 98977-36-7): A Technical Guide for the Synthetic and Medicinal Chemist

Introduction

N-Boc-3-piperidone, identified by CAS number 98977-36-7, is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry.[1] Its structure uniquely combines a piperidine ring, a ketone functional group at the 3-position, and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. This combination makes it an exceptionally versatile intermediate for constructing complex molecular architectures, particularly in the development of novel pharmaceutical agents.[2][3] The Boc group provides essential stability and modulates reactivity, preventing unwanted side reactions at the nitrogen while allowing for selective transformations at the ketone.[4] This guide offers an in-depth exploration of N-Boc-3-piperidone's properties, synthesis, reactivity, and critical applications, tailored for researchers and professionals in drug development.

Note: The CAS number 7529-27-3 has been ambiguously associated with this compound in some databases, but is correctly assigned to Ethylene glycol diallyl ether. The correct and universally recognized CAS number for N-Boc-3-piperidone is 98977-36-7.

Physicochemical Properties

The physical and chemical properties of N-Boc-3-piperidone are fundamental to its handling, storage, and application in synthetic protocols. It typically presents as a low-melting solid, which may also appear as a clear, colorless liquid or an off-white to yellow solid depending on purity and ambient temperature.[1][5][6]

| Property | Value | Source(s) |

| CAS Number | 98977-36-7 | [7] |

| Molecular Formula | C₁₀H₁₇NO₃ | [6][7][8] |

| Molecular Weight | 199.25 g/mol | [7] |

| Appearance | White to light yellow solid or liquid | [1][6] |

| Melting Point | 35-40 °C (lit.) | [5][8] |

| Boiling Point | 289.8 °C at 760 mmHg | [1] |

| Density | ~1.099 g/cm³ | [5][8] |

| Solubility | Insoluble in water | [5][8] |

| Storage Temperature | 2-8°C | [5][9] |

| Synonyms | tert-Butyl 3-oxopiperidine-1-carboxylate, 1-Boc-3-piperidone | [10][11] |

Synthesis and Reactivity

Common Synthetic Routes: Oxidation of N-Boc-3-hydroxypiperidine

A prevalent and efficient method for preparing N-Boc-3-piperidone is the oxidation of its corresponding alcohol precursor, N-Boc-3-hydroxypiperidine. The choice of oxidant is critical and is determined by factors such as scale, cost, and tolerance of other functional groups.

Causality of the Synthetic Approach:

-

Boc Protection: The N-Boc group is installed prior to oxidation to prevent the secondary amine from undergoing undesired reactions, such as oxidation or N-alkylation. It also enhances solubility in common organic solvents used for the reaction and subsequent purification.[4]

-

Oxidation Method:

-

Swern Oxidation: Utilizing dimethyl sulfoxide (DMSO) activated with oxalyl chloride or trifluoroacetic anhydride, this method is known for high yields but requires cryogenic temperatures (-78 °C) and produces a foul-smelling dimethyl sulfide byproduct.[4][12]

-

Dess-Martin Periodinane (DMP): A mild and highly efficient method that can be performed at room temperature, making it convenient for lab-scale synthesis.[5]

-

TEMPO-Catalyzed Oxidation: This method employs a catalytic amount of (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO) with a stoichiometric co-oxidant like sodium hypochlorite (bleach). It is cost-effective, environmentally friendlier, and suitable for large-scale production.[4][13]

-

Sources

- 1. innospk.com [innospk.com]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis and Application of N-Boc-3-piperidone_Chemicalbook [chemicalbook.com]

- 6. N-BOC-3-piperidone, 97% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 7. biosynth.com [biosynth.com]

- 8. chembk.com [chembk.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. fishersci.com [fishersci.com]

- 11. synquestlabs.com [synquestlabs.com]

- 12. CN103204801A - Synthesis method for N-Boc-3-piperidone - Google Patents [patents.google.com]

- 13. CN104447511A - Synthetic method of N-t-butyloxycarboryl-3-piperidone - Google Patents [patents.google.com]

Ethylene glycol diallyl ether molecular weight and formula

An In-Depth Technical Guide to Ethylene Glycol Diallyl Ether: Molecular Characteristics, Synthesis, and Applications

Core Molecular Identifiers and Properties

This compound is a bifunctional organic compound featuring two allyl ether groups linked by an ethylene glycol backbone. This structure imparts unique reactivity, making it a valuable monomer and crosslinking agent in polymer chemistry.

The fundamental molecular characteristics are essential for its use in research and development, providing the basis for stoichiometric calculations, analytical characterization, and understanding its chemical behavior. The molecular formula for this compound is C₈H₁₄O₂ .[1][2][3][4] This formula dictates its molecular weight.

The calculated molecular weight is approximately 142.20 g/mol .[2][3][4] A more precise mass, often used in mass spectrometry, is 142.1956 g/mol .[1]

Key Identifiers:

-

IUPAC Name: 1,2-Bis(2-propenyloxy)ethane[1][2] or 3-(2-prop-2-enoxyethoxy)prop-1-ene[4]

-

Synonyms: 1,2-Bis(allyloxy)ethane, 4,7-Dioxa-1,9-decadiene[3]

Physicochemical Data Summary

The physical properties of this compound are critical for determining appropriate handling, storage, and reaction conditions.

| Property | Value | Source |

| Molecular Formula | C₈H₁₄O₂ | [1][4] |

| Molecular Weight | 142.20 g/mol | [2][3][4] |

| Density | 0.894 g/cm³ (at 20 °C) | [3] |

| Boiling Point | 35-37 °C (at 1 Torr) | [3] |

| Topological Polar Surface Area | 18.5 Ų | [3][4] |

| XLogP3 | 1.2 | [3][4] |

Synthesis Protocol: Williamson Ether Synthesis

The synthesis of this compound is commonly achieved via the Williamson ether synthesis. This classic nucleophilic substitution reaction provides a reliable and well-understood pathway. The rationale for this choice is its efficiency in forming ether linkages by reacting an alkoxide with a primary alkyl halide.

In this specific application, ethylene glycol is deprotonated by a strong base to form the more nucleophilic dianion (ethanediolate). This dianion then acts as the nucleophile, attacking two equivalents of an allyl halide (e.g., allyl chloride or allyl bromide) to form the desired diether.

Experimental Workflow: Step-by-Step Methodology

-

Reagent Preparation: All glassware must be thoroughly dried to prevent the base from being quenched by water. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.

-

Deprotonation:

-

Charge a three-neck round-bottom flask with anhydrous ethylene glycol and a suitable anhydrous solvent (e.g., THF or DMF).

-

Slowly add two molar equivalents of a strong base, such as sodium hydride (NaH), portion-wise at 0 °C. The use of NaH is effective as the only byproduct is hydrogen gas, which is easily removed from the reaction medium.

-

Allow the mixture to stir at room temperature until hydrogen evolution ceases, indicating the complete formation of the disodium ethanediolate.

-

-

Nucleophilic Substitution:

-

Cool the reaction mixture back to 0 °C.

-

Slowly add two molar equivalents of allyl bromide (or allyl chloride) via a dropping funnel. This addition should be controlled to manage the exothermic nature of the reaction.

-

After addition is complete, allow the reaction to warm to room temperature and then heat to a moderate temperature (e.g., 50-60 °C) for several hours to drive the reaction to completion.

-

-

Workup and Purification:

-

Cool the mixture to room temperature and carefully quench the reaction by the slow addition of water.

-

Transfer the mixture to a separatory funnel and extract the aqueous phase with a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

Combine the organic layers, wash with brine to remove residual water, and dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to remove the solvent.

-

-

Final Purification: The resulting crude product is then purified by vacuum distillation to yield pure this compound.

Synthesis Workflow Diagram

Sources

An In-Depth Technical Guide to the Synthesis and Characterization of 1,2-Bis(allyloxy)ethane

Introduction

1,2-Bis(allyloxy)ethane (CAS No. 7529-27-3), a diether derived from ethylene glycol, is a valuable bifunctional monomer in polymer chemistry and a versatile building block in organic synthesis.[1][] Its structure, featuring two terminal allyl groups connected by a flexible ethylene dioxy linker, allows it to participate in various polymerization reactions, such as oxidative polymerization, and to serve as a crosslinking agent.[1] This guide provides a comprehensive, field-proven protocol for the synthesis of 1,2-bis(allyloxy)ethane via the Williamson ether synthesis, followed by a detailed workflow for its structural characterization using modern analytical techniques. The methodologies described herein are designed to be self-validating, emphasizing safety, reproducibility, and a deep understanding of the underlying chemical principles.

Part 1: Synthesis via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for preparing both symmetrical and asymmetrical ethers.[3][4] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where an alkoxide ion acts as the nucleophile, attacking an alkyl halide to form the ether linkage.[3][5] For the synthesis of 1,2-bis(allyloxy)ethane, this involves the double alkylation of the ethylene glycol dianion with allyl bromide.

Reaction Principle & Causality

The core of this synthesis is the deprotonation of ethylene glycol to form the significantly more nucleophilic ethylene glycolate dianion. Alcohols themselves are weak nucleophiles, leading to slow reactions.[4] A strong, non-nucleophilic base is required to drive the deprotonation to completion without competing in the subsequent alkylation step. Sodium hydride (NaH) is an excellent choice for this purpose; it irreversibly deprotonates the alcohol, producing the sodium alkoxide and hydrogen gas, which evolves from the reaction, driving the equilibrium forward.[5]

The subsequent step involves the reaction of the generated dianion with two equivalents of allyl bromide. As a primary alkyl halide, allyl bromide is an ideal substrate for SN2 reactions, minimizing the potential for competing elimination side reactions that can occur with secondary or tertiary halides.[3][4]

Reaction Scheme

Mandatory Safety Precautions

-

Sodium Hydride (NaH): NaH is a highly water-reactive and flammable solid.[6] It reacts violently with water and protic solvents to produce hydrogen gas, which can ignite spontaneously.[7] It is typically supplied as a 60% dispersion in mineral oil to mitigate its pyrophoric nature.[6][8] All operations involving NaH must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) in a chemical fume hood. [6][7] Appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety goggles, and nitrile gloves, is mandatory.[6] A Class D fire extinguisher (for combustible metals) or dry sand should be readily available. Do not use water or CO₂ extinguishers. [7]

-

Allyl Bromide: Allyl bromide is a highly flammable, toxic, and lachrymatory (tear-inducing) liquid.[9] It should be handled exclusively in a well-ventilated chemical fume hood.[9] Avoid inhalation of vapors and contact with skin and eyes.

-

Solvents: Anhydrous tetrahydrofuran (THF) is a flammable solvent that can form explosive peroxides upon prolonged exposure to air. Use only freshly distilled or inhibitor-free anhydrous solvent.

Experimental Protocol: Synthesis of 1,2-Bis(allyloxy)ethane

This protocol is designed for a laboratory scale synthesis.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |

|---|---|---|---|---|

| Sodium Hydride (60% in oil) | 24.00 (as NaH) | 2.00 g | 50.0 | Excess to ensure full deprotonation |

| Anhydrous Tetrahydrofuran (THF) | 72.11 | 100 mL | - | Solvent |

| Ethylene Glycol | 62.07 | 1.24 g (1.11 mL) | 20.0 | Limiting Reagent |

| Allyl Bromide | 120.98 | 5.32 g (3.88 mL) | 44.0 | Slight excess |

| Diethyl Ether | 74.12 | ~100 mL | - | For extraction |

| Saturated NH₄Cl (aq) | - | ~50 mL | - | For quenching |

| Saturated NaCl (brine) | - | ~50 mL | - | For washing |

| Anhydrous Magnesium Sulfate | 120.37 | ~5 g | - | Drying agent |

Procedure

-

Preparation: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, a thermometer, and a rubber septum for liquid additions. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of inert gas.

-

NaH Dispensation and Washing: In the fume hood, weigh 2.00 g of 60% NaH in oil into the reaction flask. Under a gentle flow of inert gas, add 20 mL of anhydrous hexane via syringe to suspend the NaH. Stir for 5 minutes, then stop stirring and allow the grey NaH powder to settle. Carefully remove the hexane supernatant containing the mineral oil via a cannula or syringe. Repeat this washing step twice more to ensure the mineral oil is completely removed.[8]

-

Reaction Setup: Add 80 mL of anhydrous THF to the washed NaH in the flask. Begin stirring to create a fine suspension. Cool the flask to 0 °C using an ice-water bath.

-

Deprotonation: In a separate dry vial, prepare a solution of ethylene glycol (1.11 mL, 20.0 mmol) in 20 mL of anhydrous THF. Using a syringe pump for controlled addition, add this solution dropwise to the stirred NaH suspension over 30 minutes. Causality: A slow addition rate is critical to control the vigorous evolution of hydrogen gas and prevent an excessive exotherm. The reaction mixture will become thicker as the sodium salt precipitates.

-

Alkoxide Formation: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 60 minutes to ensure complete deprotonation. The reaction is complete when hydrogen evolution ceases.

-

Alkylation: Re-cool the flask to 0 °C. Add allyl bromide (3.88 mL, 44.0 mmol) dropwise via syringe over 20 minutes. Causality: This slow, cooled addition helps to manage the exothermic SN2 reaction.

-

Reaction Completion: After adding the allyl bromide, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, or until TLC analysis (e.g., using 4:1 Hexanes:Ethyl Acetate) indicates the consumption of the starting material. Gentle heating to 40-50 °C can be applied to accelerate the reaction if necessary.

-

Workup - Quenching: Cool the reaction mixture back to 0 °C. Extreme caution is required for this step. Slowly and dropwise, add saturated aqueous ammonium chloride (NH₄Cl) solution to quench any unreacted NaH until gas evolution stops.

-

Extraction: Transfer the mixture to a separatory funnel. Add 50 mL of diethyl ether and 50 mL of water. Shake well and separate the layers. Extract the aqueous layer twice more with 25 mL portions of diethyl ether.

-

Washing and Drying: Combine the organic extracts and wash them with 50 mL of saturated NaCl (brine) to remove residual water. Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.

-

Purification: Remove the solvent from the filtrate using a rotary evaporator. The crude product is a colorless to pale yellow oil. Purify the oil by vacuum distillation (Boiling Point: 35-37°C at 1 mmHg) to obtain pure 1,2-bis(allyloxy)ethane.[]

Part 2: Characterization of 1,2-Bis(allyloxy)ethane

Once synthesized and purified, the identity and purity of the product must be confirmed through a combination of spectroscopic methods.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is used to determine the number and type of hydrogen atoms in the molecule. The spectrum should show three distinct signals corresponding to the three unique proton environments.

Table 1: Predicted ¹H NMR Data for 1,2-Bis(allyloxy)ethane (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~ 5.90 | ddt | 2H | -CH=CH₂ | Vinylic proton coupled to cis, trans, and allylic protons. |

| ~ 5.20 | m | 4H | -CH=CH ₂ | Two non-equivalent terminal vinylic protons. |

| ~ 4.00 | dt | 4H | -O-CH ₂-CH= | Allylic protons adjacent to an oxygen atom, deshielded. |

| ~ 3.60 | s | 4H | -O-CH ₂-CH ₂-O- | Symmetrical ethylene bridge protons, appear as a singlet. |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy identifies the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data for 1,2-Bis(allyloxy)ethane (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~ 134.8 | -C H=CH₂ | Vinylic methine carbon. |

| ~ 117.0 | -CH=C H₂ | Terminal vinylic methylene carbon. |

| ~ 72.0 | -O-C H₂-CH= | Allylic carbon, deshielded by adjacent oxygen. |

| ~ 69.5 | -O-C H₂-C H₂-O- | Ethylene bridge carbon, deshielded by oxygen. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Table 3: Key FT-IR Absorption Bands for 1,2-Bis(allyloxy)ethane

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3080-3020 | C-H Stretch | =C-H (sp² C-H) |

| 2950-2850 | C-H Stretch | -C-H (sp³ C-H) |

| 1645 | C=C Stretch | Alkene |

| 1100 | C-O-C Stretch | Ether |

| 990 & 920 | C-H Bend | =C-H Out-of-plane bend (wag) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For 1,2-bis(allyloxy)ethane (C₈H₁₄O₂), the expected molecular weight is 142.20 g/mol .[][10]

-

Expected Molecular Ion (M⁺): m/z = 142.

-

Key Fragments: Expect to see fragmentation corresponding to the loss of an allyl group (M - 41), leading to a peak at m/z = 101, and other characteristic ether fragmentations.

Part 3: Visualizations

Williamson Ether Synthesis Mechanism

The following diagram illustrates the SN2 mechanism for the formation of one of the ether linkages.

Caption: SN2 mechanism for 1,2-bis(allyloxy)ethane synthesis.

Experimental Workflow Diagram

This flowchart outlines the complete process from reaction setup to final characterization.

Caption: Workflow for synthesis and analysis of 1,2-bis(allyloxy)ethane.

Conclusion

The synthesis of 1,2-bis(allyloxy)ethane is reliably achieved through the Williamson ether synthesis using ethylene glycol, sodium hydride, and allyl bromide. The success of this procedure hinges on the careful handling of reactive materials under anhydrous and inert conditions. The subsequent purification by vacuum distillation yields a product whose identity and purity can be unequivocally confirmed by a suite of standard analytical techniques, including NMR, FT-IR, and mass spectrometry. This guide provides the necessary framework for researchers to confidently produce and validate this important chemical intermediate.

References

- Motokura, K., Yoneda, H., Miyaji, A., Sakamoto, Y., & Baba, T. (n.d.). Supporting Information. Catalytic synthesis of homoallyloxyalcohols and 1,2-bis(homoallyloxy)ethanes through ring-opening allylation of cyclic acetals with allylsilanes over solid acids. Royal Society of Chemistry.

- ChemicalBook. (n.d.). 1,2-BIS(ALLYLOXY) ETHANE CAS#: 7529-27-3. ChemicalBook.

- Safety Data Sheet - Sodium Hydride. (2020, January 13).

- Sigma-Aldrich. (2025, December 23).

- Alkali Metals Limited. (n.d.). MSDS for SODIUM HYDRIDE.

- Chemistry Steps. (n.d.). Williamson Ether Synthesis. Chemistry Steps.

- BOC Sciences. (n.d.). CAS 7529-27-3 1,2-BIS(ALLYLOXY) ETHANE. BOC Sciences.

- University of California, Santa Barbara. (2012, December 14).

- Wikipedia. (n.d.). Williamson ether synthesis. Wikipedia.

- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry.

- Apollo Scientific. (2022, September 16).

- Lumen Learning. (n.d.). Williamson ether synthesis. Organic Chemistry 1: An open textbook.

- Experiment 06 Williamson Ether Synthesis. (n.d.).

- Alfa Chemistry. (n.d.). CAS 7529-27-3 1,2-Bis(allyloxy)ethane. Alfa Chemistry.

- Coles, M. P. (n.d.). A Convenient Synthetic Protocol to 1,2-Bis(dialkylphosphino)ethanes.

Sources

- 1. 1,2-BIS(ALLYLOXY) ETHANE CAS#: 7529-27-3 [m.chemicalbook.com]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 6. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 7. alkalimetals.com [alkalimetals.com]

- 8. A Convenient Synthetic Protocol to 1,2-Bis(dialkylphosphino)ethanes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. alfa-chemistry.com [alfa-chemistry.com]

An In-Depth Technical Guide to the Reaction of Ethylene Glycol Diallyl Ether with Monomers for Advanced Polymer Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethylene glycol diallyl ether (EGDE) presents a versatile, yet challenging, difunctional monomer for the synthesis of advanced polymers. Its two allyl functionalities, separated by a flexible and hydrophilic ethylene glycol linker, offer a unique platform for creating crosslinked networks, functional copolymers, and materials with tailored properties for applications ranging from biomedical devices to high-performance coatings. This technical guide provides a comprehensive exploration of the reaction of EGDE with a variety of monomer classes, including vinyl monomers, acrylates, and sulfur-containing compounds. We will delve into the nuances of different polymerization mechanisms, including free-radical, cationic, and thiol-ene reactions, offering field-proven insights into experimental design, reaction control, and the characterization of the resulting polymeric structures. This document is intended to serve as a foundational resource for researchers seeking to harness the potential of EGDE in their polymer design and development endeavors.

Introduction: The Unique Proposition of this compound

This compound, with the chemical structure C=CCOCCOCC=C[1], is a monomer that bridges the properties of ethers and allylic compounds. The ethylene glycol core imparts hydrophilicity and flexibility to the resulting polymer backbone, a desirable trait in many biomedical and coating applications. The terminal allyl groups, while less reactive than their vinyl or acrylate counterparts, provide a pathway for polymerization and crosslinking.

The primary challenge in the polymerization of allyl monomers like EGDE lies in degradative chain transfer . In free-radical polymerization, the abstraction of a hydrogen atom from the allylic position leads to the formation of a stable, less reactive allylic radical, which can terminate the growing polymer chain. This often results in polymers with low molecular weights. However, through careful selection of polymerization techniques and comonomers, these challenges can be overcome to generate materials with unique and valuable properties.

This guide will explore the key reaction pathways for EGDE, providing a framework for understanding and controlling its polymerization behavior.

Free-Radical (Co)polymerization: Navigating the Challenges of Allylic Reactivity

Free-radical polymerization is a widely used and versatile method for polymer synthesis. However, when applied to diallyl monomers like EGDE, careful consideration of the reaction kinetics is paramount to achieving desirable polymer architectures.

Mechanism and the Role of Cyclopolymerization

In the free-radical polymerization of diallyl monomers, an intramolecular cyclization step can compete with intermolecular propagation. This process, known as cyclopolymerization , leads to the formation of cyclic repeating units within the polymer backbone. The extent of cyclization is dependent on monomer concentration and reaction temperature. At lower monomer concentrations, the probability of the radical chain end reacting with the second allyl group on the same monomer unit increases, favoring the formation of cyclic structures.

dot graph "Cyclopolymerization_Mechanism" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=10, color="#34A853"];

} digraph "Free_Radical_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4", color="#4285F4"]; edge [fontname="Arial", fontsize=10, color="#34A853"];

} Caption: A generalized workflow for the free-radical copolymerization of EGDE.

Copolymerization with Vinyl Monomers

To mitigate the effects of degradative chain transfer and to tailor the properties of the final polymer, EGDE is often copolymerized with more reactive vinyl monomers.

Copolymerization of vinyl ethers with N-vinylpyrrolidone (NVP) has been shown to produce chemically stable, rubber-like polymers[5]. While EGDE is a diallyl ether, the principles of copolymerization with NVP are similar. The resulting copolymers can exhibit good water solubility or swellability, making them suitable for biomedical applications.

Copolymerization with Acrylates and Methacrylates

Acrylates and methacrylates are highly reactive monomers in free-radical polymerization. Their copolymerization with EGDE can lead to the formation of crosslinked networks with a range of mechanical properties.

-

Materials: this compound (EGDE, purified), Methyl methacrylate (MMA, inhibitor removed), Azobisisobutyronitrile (AIBN, recrystallized), Toluene (anhydrous).

-

Procedure:

-

In a Schlenk flask equipped with a magnetic stir bar, dissolve the desired molar ratio of EGDE and MMA in toluene.

-

Add AIBN (typically 1-2 mol% with respect to the total monomer concentration).

-

Degas the solution by three freeze-pump-thaw cycles.

-

Backfill the flask with an inert gas (e.g., nitrogen or argon) and place it in a preheated oil bath at 60-70 °C.

-

Allow the polymerization to proceed for the desired time (e.g., 6-24 hours). The formation of a viscous solution or a gel may be observed.

-

Cool the reaction to room temperature and precipitate the polymer by slowly adding the solution to a large excess of a non-solvent, such as methanol, with vigorous stirring.

-

Collect the precipitated polymer by filtration, wash with fresh non-solvent, and dry under vacuum to a constant weight.

-

-

Characterization: The copolymer composition can be determined by ¹H NMR spectroscopy by comparing the integration of the characteristic peaks of the EGDE and MMA units. The molecular weight and molecular weight distribution can be analyzed by gel permeation chromatography (GPC). The thermal properties can be investigated using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA).

| Monomer System | Polymerization Method | Key Properties/Applications | Reference |

| EGDE / Styrene | Free-Radical | Crosslinked networks, thermosets | [2][3][4] |

| EGDE / NVP | Free-Radical | Hydrogels, biomedical materials | [5] |

| EGDE / Acrylates | Free-Radical/Photopolymerization | Coatings, adhesives, hydrogels | [6][7][8][9] |

Cationic Polymerization: A Pathway to Controlled Architectures

Cationic polymerization is a suitable method for monomers with electron-donating groups, such as the ether linkages in EGDE. This technique can offer better control over the polymerization process compared to free-radical methods, particularly in the context of cyclopolymerization.

Mechanism of Cationic Cyclopolymerization

The cationic polymerization of diallyl ethers can proceed via a cyclopolymerization mechanism to form five- or six-membered rings in the polymer backbone. The initiation is typically carried out using a protic acid or a Lewis acid in the presence of a proton source. The propagating carbocation can then undergo an intramolecular cyclization before reacting with another monomer molecule. The regioselectivity of the cyclization (formation of five-membered vs. six-membered rings) is a key factor influencing the polymer's microstructure.

dot graph "Cationic_Cyclopolymerization" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=10, color="#34A853"];

} Caption: Mechanism of cationic cyclopolymerization of EGDE.

Copolymerization with Vinyl Ethers

Vinyl ethers are highly reactive monomers in cationic polymerization and can be effectively copolymerized with EGDE. The resulting copolymers can have a range of properties depending on the specific vinyl ether used. For example, copolymerization with di(ethylene glycol) vinyl ether can enhance the hydrophilicity and flexibility of the resulting polymer[5].

Thiol-Ene Polymerization: A "Click" Chemistry Approach

Thiol-ene polymerization is a highly efficient and versatile "click" reaction that proceeds via a step-growth mechanism. It involves the radical-mediated addition of a thiol to an alkene. This reaction is characterized by high yields, tolerance to a wide range of functional groups, and insensitivity to oxygen, making it an attractive method for the synthesis of well-defined polymer networks.

Mechanism and Advantages

The thiol-ene reaction can be initiated by either UV light in the presence of a photoinitiator or by thermal decomposition of a radical initiator. The mechanism involves a chain transfer process where a thiyl radical adds across the double bond of the ene, followed by abstraction of a hydrogen atom from another thiol molecule by the resulting carbon-centered radical, thereby regenerating the thiyl radical. This chain transfer mechanism leads to a step-growth polymerization behavior.

Reaction with Multifunctional Thiols

The reaction of EGDE with multifunctional thiols, such as pentaerythritol tetrakis(3-mercaptopropionate) (PETMP), leads to the formation of highly crosslinked polymer networks[10][11][12]. The stoichiometry between the allyl and thiol functional groups is a critical parameter that determines the properties of the final material. An off-stoichiometric ratio can be used to introduce unreacted functional groups for subsequent modification.

-

Materials: this compound (EGDE), Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP), 2,2-Dimethoxy-2-phenylacetophenone (DMPA, photoinitiator).

-

Procedure:

-

In a glass vial, combine EGDE and PETMP in the desired stoichiometric ratio (e.g., 1:1 ratio of allyl to thiol functional groups).

-

Add the photoinitiator (typically 0.1-1 wt%).

-

Thoroughly mix the components until a homogeneous solution is obtained.

-

Pour the mixture into a mold or cast it as a thin film on a substrate.

-

Expose the formulation to UV radiation (e.g., 365 nm) for a specified time to induce polymerization. The curing time will depend on the light intensity and the thickness of the sample.

-

The resulting crosslinked polymer can be used directly or subjected to post-curing to ensure complete reaction.

-

-

Characterization: The degree of conversion can be monitored in real-time using Fourier-transform infrared (FTIR) spectroscopy by observing the disappearance of the characteristic S-H and C=C stretching bands. The mechanical properties of the cured material can be evaluated using dynamic mechanical analysis (DMA).

Copolymerization with Sulfur-Containing Monomers: Towards High Refractive Index Materials

The incorporation of sulfur atoms into a polymer backbone is a well-established strategy for increasing the refractive index of the material[13][14][15][16][17]. The high polarizability of the sulfur atom contributes to a higher molar refraction. EGDE can be copolymerized with various sulfur-containing monomers to produce polymers with tailored optical properties.

Reaction with Elemental Sulfur

Recent advances have demonstrated the direct copolymerization of elemental sulfur with vinyl monomers to create high refractive index polymers[15]. While the direct reaction of EGDE with elemental sulfur is not well-documented, the principles of inverse vulcanization could potentially be applied. This would involve dissolving elemental sulfur at elevated temperatures to form diradical chains that can then react with the allyl groups of EGDE.

Copolymerization with Dithiols

As discussed in the context of thiol-ene chemistry, the reaction of EGDE with dithiols is a powerful method for creating sulfur-containing polymers. By selecting aromatic dithiols, the refractive index of the resulting polymer can be further enhanced due to the presence of both sulfur and aromatic rings.

| Property | Influence of Sulfur Content | Potential Applications | Reference |

| Refractive Index | Increases with increasing sulfur content | Optical lenses, coatings, light-emitting diodes (LEDs) | [13][14][15][16][17] |

| Thermal Stability | Generally good, can be influenced by the specific sulfur linkage | High-performance plastics, encapsulants | [14] |

| Transparency | Can be maintained with appropriate monomer selection | Optical materials | [15] |

Other Polymerization Techniques

Ziegler-Natta Polymerization

Ziegler-Natta catalysts are highly effective for the polymerization of α-olefins[18][19][20][21][22]. While typically used for non-polar monomers like ethylene and propylene, their application to polar monomers like EGDE is an area of ongoing research. The ether linkages in EGDE can potentially poison the catalyst, but with appropriate catalyst design and reaction conditions, copolymerization with olefins may be achievable, leading to materials with a combination of polyolefin-like mechanical properties and the functionality of the ether.

Controlled Radical Polymerization (ATRP and RAFT)

Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are powerful techniques for synthesizing polymers with controlled molecular weights, low dispersity, and complex architectures[23][24][25][26][27]. The application of these methods to diallyl monomers like EGDE is challenging due to the aforementioned issue of degradative chain transfer. However, with careful selection of catalysts, chain transfer agents, and reaction conditions, it may be possible to achieve a degree of control over the polymerization of EGDE, opening up possibilities for the synthesis of well-defined block copolymers and other advanced architectures.

Properties and Applications of EGDE-Based Polymers

The versatility of EGDE as a monomer allows for the creation of polymers with a wide range of properties and applications.

-

Hydrogels and Biomedical Materials: The hydrophilic ethylene glycol backbone makes EGDE-based polymers, particularly those formed through copolymerization with hydrophilic monomers or via thiol-ene reactions, suitable for hydrogel formation. These materials can be designed to be biocompatible and have tunable swelling and mechanical properties, making them promising for drug delivery, tissue engineering, and contact lenses. The hydrolytic stability of the polymer backbone is an important consideration for these applications, and the ether linkages in EGDE are generally stable under physiological conditions[28][29][30][31][32].

-

Coatings and Adhesives: The ability of EGDE to form crosslinked networks through various polymerization mechanisms makes it a valuable component in coatings and adhesives. Thiol-ene based formulations, in particular, offer rapid curing and good adhesion to a variety of substrates. Copolymerization with monomers like maleic anhydride can introduce functionality that further enhances adhesion and allows for subsequent modifications[33][34][35][36].

-

High Refractive Index Polymers: As discussed, the incorporation of sulfur through copolymerization with sulfur-containing monomers can lead to polymers with high refractive indices, which are of interest for optical applications such as lenses, optical adhesives, and components for light-emitting diodes (LEDs)[13][14][15][16][17].

Conclusion

This compound is a monomer with significant potential for the synthesis of a diverse range of functional polymers. While its reactivity in free-radical polymerization is hampered by degradative chain transfer, this challenge can be addressed through copolymerization with more reactive monomers or by employing alternative polymerization techniques such as cationic and thiol-ene polymerizations. The choice of comonomer and polymerization method provides a powerful toolkit for tuning the properties of the resulting polymers, from their mechanical and thermal characteristics to their optical and biomedical performance. This guide has provided an overview of the key reaction pathways for EGDE, offering both mechanistic insights and practical considerations for researchers in the field. Further exploration into controlled polymerization methods and the development of novel comonomer systems will undoubtedly continue to expand the applications of this versatile monomer.

References

- Anseth, K. S., & Bowman, C. N. (1994). A kinetic study of diacrylate photopolymerizations. Journal of Polymer Science Part A: Polymer Chemistry, 32(1), 139-147.

- Biswas, A., & S, S. (2014). Sulfur containing high refractive index polymers for better light outcoupling from OLED. AIP Conference Proceedings, 1591(1), 774-776.

- Choudhary, V., & Gupta, A. (2018).

- Corrigan, N., Yeow, J., & Boyer, C. (2021). A comparison of RAFT and ATRP methods for controlled radical polymerization.

- Kim, D. H., et al. (2020). One-step vapor-phase synthesis of transparent high refractive index sulfur-containing polymers. Science Advances, 6(28), eabb5320.

- Truong, N. P., & Shanmugam, S. (2021). A comparison of RAFT and ATRP methods for controlled radical polymerization.

- Wang, C., et al. (2022). Molecular Designs of Sulfur-containing High Refractive Index and Abbe Number Polymers Using Density Functional Theory. Polymers, 14(19), 4195.

- Zhang, Y., et al. (2021). All-Organic Polymeric Materials with Extraordinarily High Refractive Index and Excellent Transparency. ChemRxiv.

- Ionescu, M., et al. (2023). ONE STEP SYNTHESIS OF HIGHLY FUNCTIONAL POLYOLS BY PHOTOCHEMICAL THIOL-ENE “CLICK” CHEMISTRY.

- Bartha, L., & Zsuga, M. (2007). THE EFFECT OF A ZIEGLER-NATTA CATALYST AND THE POLYMERIZATION PARAMETERS ON THE BASIC PROPERTIES OF POLYETHYLENE.

- Lutolf, M. P., & Hubbell, J. A. (2010). Hydrolytically degradable poly(ethylene glycol) hydrogel scaffolds with tunable degradation and mechanical properties. Biomacromolecules, 11(5), 1059-1067.

- Sigma-Aldrich. (n.d.).

- Ziegler, C. E., et al. (2022). Investigation of the Impact of Hydrolytically Cleavable Groups on the Stability of Poly(ethylene glycol) Based Hydrogels Cross‐Linked via the Inverse Electron Demand Diels–Alder (iEDDA) Reaction. Macromolecular Bioscience, 22(11), 2200226.

- Barner-Kowollik, C., et al. (2018). Synthesis and Crystallization of Waterborne Thiol–Ene Polymers: Toward Innovative Oxygen Barrier Coatings.

- Bukatov, G. D., & Zakharov, V. A. (2006). A Study of Ziegler–Natta Propylene Polymerization Catalysts by Spectroscopic Methods.

- Bukatov, G. D., & Zakharov, V. A. (2006). Ziegler–Natta catalysts for propylene polymerization: Morphology and crystal structure of a fourth-generation catalyst. Journal of Applied Polymer Science, 101(4), 2533-2541.

- Ulbrich, K., & Subr, V. (2004). Degradation Behavior of Poly(ethylene glycol) Diblock and Multiblock Polymers with Hydrolytically Degradable Ester Linkages. Advanced Drug Delivery Reviews, 56(8), 1023-1049.

- Ziegler, C. E., et al. (2022). Investigation of the Impact of Hydrolytically Cleavable Groups on the Stability of Poly(ethylene glycol) Based Hydrogels Cross. CORE.

- Guzmán, D., et al. (2015). Preparation of click thiol-ene/thiol-epoxy thermosets by controlled photo/thermal dual curing sequence. RSC Advances, 5(123), 101538-101547.

- Ovsianikov, A., et al. (2017). Concept of thiol-ene polymerization and surface functionalization.

- Wang, C., et al. (2019). The Relationship between Thiol-acrylate Photopolymerization Kinetics and Hydrogel Mechanics: An Improved Model Incorporating Photobleaching and Thiol-Michael Addition. Polymers, 11(11), 1849.

- Matyjaszewski, K. (n.d.). ICRTG - Matyjaszewski Polymer Group. Carnegie Mellon University.

- Al-Haj Ali, A., & Al-Ali, A. (2014). Study of ethylene/propylene polymerization, using a 4th generation Ziegler-Natta catalyst: Effect of external donor and. International Journal of Polymer Science, 2014.

- Bouchekif, H., et al. (2013). Triblock and Pentablock Terpolymers by Base-Assisted Living Cationic Polymerization of Functionalized Vinyl Ethers. Polymer Chemistry, 4(18), 4838-4846.

- Lipomi, D. (2017, April 19).

- Sci-Hub. (n.d.).

- ChemicalBook. (2024, March 19). Polymerization and application of Di(ethylene glycol) vinyl ether.

- Cheméo. (n.d.). Chemical Properties of this compound (CAS 7529-27-3).

- Jia, Y. G., et al. (2012). Multi-responsive properties of a poly(ethylene glycol)-grafted alternating copolymers of distyrenic monomer with maleic anhydride. Langmuir, 28(9), 4500-4506.

- LibreTexts. (2023, May 3). 14.4.

- Drockenmuller, E., et al. (2019). Comparison of poly(ethylene glycol)-based networks obtained by cationic ring opening polymerization of neutral and 1,2,3-triazolium diepoxy monomers. Polymer Chemistry, 10(35), 4849-4857.

- Hoyle, C. E., & Bowman, C. N. (2014). Thiol-ene “Click” Reactions and Recent Applications in Polymer and Materials Synthesis: A First Update. Polymer Chemistry, 5(14), 4189-4213.

- Dadbin, S. (2011). Graft copolymers of maleic anhydride and its isostructural analogues: High performance engineering materials. arXiv preprint arXiv:1103.0481.

- Mabry, J. M., et al. (2004). Reactivity Ratios of Isobutyl POSS-Styrene and Styrene Monomers. DTIC.

- Barner-Kowollik, C., et al. (2020). Alternating styrene–propylene and styrene–ethylene copolymers prepared by photocatalytic decarboxylation. Chemical Science, 11(43), 11756-11763.

- Fisher, J. P., & Anseth, K. S. (2010). Hydrolytically degradable poly(ethylene glycol) hydrogel scaffolds with tunable degradation and mechanical properties. Biomacromolecules, 11(5), 1059-1067.

- Park, K. (2014). Thermoresponsive poly(oligo ethylene glycol acrylates). Journal of Controlled Release, 190, 169-180.

- Frey, H. (2024). Multi-Functional Poly(ethylene glycol). Frey Research Group.

- Ali, A. M., & Ahmed, S. M. (2014). Reactivity Ratios of the Copolymerization Styrene/ Methyl Methacrylate Using FT-IR Spectroscopy with Comparing to Mathematically. Journal of Babylon University/Pure and Applied Sciences, 22(5), 1835-1845.

- Dincer, S., & Ozgumus, S. (2007). Kinetics of polyesterification: ethylene glycol with maleic anhydride and tetrabromo phthalic anhydride. Journal of Applied Polymer Science, 103(3), 1631-1638.

- Hsiao, Y. J., et al. (2020). A Facile Fabrication Route of Poly(Ethylene Glycol Phenyl Ether Acrylate) Photopolymers with Efficient Optical Response for Holographic Storage. Polymers, 12(10), 2341.

- Hsiao, Y. J., et al. (2020). A Facile Fabrication Route of Poly(Ethylene Glycol Phenyl Ether Acrylate) Photopolymers with Efficient Optical Response for Holographic Storage.

- Oprea, S., & Oprea, C. (2008). synthesis and characterization of maleic anhydride. Revue Roumaine de Chimie, 53(11), 993-999.

- SciFinder Scholar - CAS. (n.d.).

Sources

- 1. This compound (CAS 7529-27-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. sci-hub.st [sci-hub.st]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. Alternating styrene–propylene and styrene–ethylene copolymers prepared by photocatalytic decarboxylation - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. Polymerization and application of Di(ethylene glycol) vinyl ether_Chemicalbook [chemicalbook.com]

- 6. cpsm.kpi.ua [cpsm.kpi.ua]

- 7. kinampark.com [kinampark.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. westmont.edu [westmont.edu]

- 11. Preparation of click thiol-ene/thiol-epoxy thermosets by controlled photo/thermal dual curing sequence - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Sulfur containing high refractive index polymers for better light outcoupling from OLED - American Chemical Society [acs.digitellinc.com]

- 14. Recent Progress in Sulfur-Containing High Refractive Index Polymers for Optical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. One-step vapor-phase synthesis of transparent high refractive index sulfur-containing polymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Molecular Designs of Sulfur-containing High Refractive Index and Abbe Number Polymers Using Density Functional Theory [cjps.org]

- 17. chemrxiv.org [chemrxiv.org]

- 18. real.mtak.hu [real.mtak.hu]

- 19. A Study of Ziegler–Natta Propylene Polymerization Catalysts by Spectroscopic Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. scispace.com [scispace.com]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. A comparison of RAFT and ATRP methods for controlled radical polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. sigmaaldrich.com [sigmaaldrich.com]

- 26. ICRTG - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]

- 27. youtube.com [youtube.com]

- 28. Hydrolytically degradable poly(ethylene glycol) hydrogel scaffolds with tunable degradation and mechanical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. researchgate.net [researchgate.net]

- 31. files01.core.ac.uk [files01.core.ac.uk]

- 32. Hydrolytically degradable poly(ethylene glycol) hydrogel scaffolds with tunable degradation and mechanical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. Multi-responsive properties of a poly(ethylene glycol)-grafted alternating copolymers of distyrenic monomer with maleic anhydride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. arxiv.org [arxiv.org]

- 35. researchgate.net [researchgate.net]

- 36. revroum.lew.ro [revroum.lew.ro]

An In-depth Technical Guide to the Solubility of Ethylene glycol diallyl ether in Organic Solvents

Introduction

Ethylene glycol diallyl ether (EGDAE) is a bifunctional monomer possessing both ether and allyl functionalities. This unique structure makes it a valuable crosslinking agent and building block in polymer synthesis, particularly in the formulation of resins, coatings, and specialty polymers. The efficacy of EGDAE in these applications is intrinsically linked to its solubility and miscibility with a diverse range of organic solvents. Understanding the solubility profile of EGDAE is therefore of paramount importance for researchers, scientists, and professionals in drug development and materials science to enable optimized reaction conditions, formulation stability, and product performance.

This technical guide provides a comprehensive overview of the solubility of this compound in common organic solvents. It delves into the molecular determinants of its solubility, offers a predictive solubility profile, and outlines a rigorous experimental protocol for empirical validation.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential to comprehend its solubility characteristics.

| Property | Value | Source |

| Molecular Formula | C₈H₁₄O₂ | [NIST, 2023][1][2] |

| Molecular Weight | 142.20 g/mol | [PubChem, 2023][3] |

| Appearance | Colorless liquid | [LookChem, 2023][4] |

| Density | 0.894 g/cm³ at 20 °C | [ECHEMI, 2023][5] |

| Boiling Point | 35-37 °C at 1 Torr | [ECHEMI, 2023][5] |

| LogP (Octanol/Water Partition Coefficient) | 1.2 | [ECHEMI, 2023][5] |

| Hydrogen Bond Acceptors | 2 | [ECHEMI, 2023][5] |

The Science of Solubility: A Molecular Perspective

The principle of "like dissolves like" is the cornerstone of predicting solubility. This adage is elegantly explained by the interplay of intermolecular forces between the solute (this compound) and the solvent. The key to understanding EGDAE's solubility lies in its molecular architecture.

This compound possesses a dualistic chemical nature. The central ethylene glycol core, with its two ether oxygen atoms, introduces polarity and the capacity for hydrogen bond acceptance.[6] Flanking this polar core are the two nonpolar allyl groups, which are hydrocarbon in nature. This amphipathic structure dictates its interaction with various organic solvents.

Factors Influencing the Solubility of this compound:

-

Polarity: The ether linkages in EGDAE create a dipole moment, rendering the molecule moderately polar. Consequently, it is expected to exhibit good solubility in polar aprotic solvents (e.g., acetone, ethyl acetate) and polar protic solvents (e.g., ethanol). The nonpolar allyl groups will favor solubility in nonpolar solvents (e.g., hexane, toluene).

-

Hydrogen Bonding: The oxygen atoms in the ether groups of EGDAE can act as hydrogen bond acceptors. This allows for favorable interactions with protic solvents like alcohols, enhancing its solubility in these media.[7]

-

Van der Waals Forces: The nonpolar allyl chains of EGDAE interact with nonpolar solvents primarily through London dispersion forces, a type of van der Waals force. This interaction underpins its solubility in hydrocarbons.

Predictive Solubility Profile of this compound

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Hexane | Nonpolar | Soluble | The nonpolar allyl groups of EGDAE will have favorable van der Waals interactions with hexane. |

| Toluene | Nonpolar (Aromatic) | Very Soluble | The π-π stacking interactions between the allyl groups and the aromatic ring of toluene, in addition to van der Waals forces, should lead to high solubility. |

| Diethyl Ether | Polar Aprotic | Very Soluble | Both are ethers, leading to excellent miscibility based on the "like dissolves like" principle. |

| Acetone | Polar Aprotic | Very Soluble | The polar nature of both the solute and the solvent, and the potential for dipole-dipole interactions, suggests high solubility. |

| Ethyl Acetate | Polar Aprotic | Very Soluble | Similar to acetone, the polarity of ethyl acetate should lead to good solvation of EGDAE. |

| Ethanol | Polar Protic | Very Soluble | The ability of ethanol to act as a hydrogen bond donor to the ether oxygens of EGDAE, coupled with their compatible polarities, predicts high solubility. |

| Methanol | Polar Protic | Very Soluble | Similar to ethanol, methanol's protic nature and polarity should ensure high solubility. |

| Water | Polar Protic | Slightly Soluble | While the ether groups can hydrogen bond with water, the nonpolar allyl groups will limit its aqueous solubility.[7] |

Experimental Verification of Solubility: A Step-by-Step Protocol

The following protocol provides a reliable method for the qualitative and semi-quantitative determination of the solubility of this compound in an organic solvent of interest.

Materials and Equipment:

-

This compound (≥98% purity)

-

Selected organic solvents (analytical grade)

-

Calibrated positive displacement pipettes or micropipettes

-

Vortex mixer

-

Analytical balance

-

Small glass vials with screw caps (e.g., 4 mL)

-

Temperature-controlled environment (e.g., water bath or incubator)

Experimental Workflow Diagram:

Caption: Workflow for determining the solubility of this compound.

Detailed Protocol:

-

Preparation of the Test Mixture:

-

Accurately weigh approximately 100 mg of this compound into a clean, dry 4 mL glass vial.

-

Using a calibrated pipette, add 1 mL of the selected organic solvent to the vial.

-

-

Equilibration:

-

Securely cap the vial to prevent solvent evaporation.

-

Vortex the mixture vigorously for 2 minutes to ensure intimate contact between the solute and solvent.

-

Place the vial in a temperature-controlled environment (e.g., 25 °C) for 24 hours to allow the system to reach equilibrium. Periodically, gently agitate the vial.

-

-

Observation and Interpretation:

-

After the equilibration period, carefully remove the vial and visually inspect the contents against a well-lit background.

-

Soluble: The mixture appears as a single, clear, and homogeneous liquid phase with no visible undissolved droplets or separate layers.

-

Partially Soluble or Insoluble: The mixture exhibits two distinct liquid phases, or there are visible undissolved droplets of this compound.

-

-

Semi-Quantitative Determination (Optional):

-

To determine the approximate solubility limit, a serial dilution method can be employed.

-

If the initial mixture shows complete solubility, prepare a new sample with a higher concentration of EGDAE (e.g., 200 mg in 1 mL).

-

If the initial mixture is insoluble, prepare a new sample with a lower concentration of EGDAE (e.g., 50 mg in 1 mL).

-

Repeat the equilibration and observation steps until the solubility limit is bracketed.

-

Causality Behind Experimental Choices:

-

24-hour Equilibration: This extended period ensures that the dissolution process reaches a true thermodynamic equilibrium, providing a more accurate assessment of solubility.

-

Temperature Control: Solubility is temperature-dependent. Maintaining a constant and defined temperature is crucial for reproducible and comparable results.

-

Vortex Mixing: Vigorous mixing increases the surface area of contact between the solute and solvent, accelerating the rate of dissolution and helping to overcome any kinetic barriers.

Conclusion